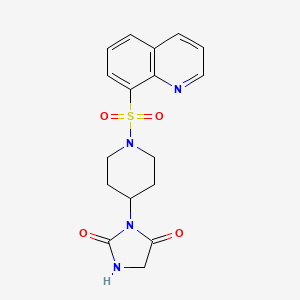
3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a quinoline moiety, a piperidine ring, and an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated quinoline.
Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate product with urea or a similar reagent under acidic or basic conditions to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to partially or fully reduced quinoline or piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine and imidazolidine-2,4-dione rings may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives used in pharmaceuticals.
Imidazolidine-2,4-dione Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.
Uniqueness
3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Propiedades
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-15-11-19-17(23)21(15)13-6-9-20(10-7-13)26(24,25)14-5-1-3-12-4-2-8-18-16(12)14/h1-5,8,13H,6-7,9-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAWDXAYRZZERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)
![3-Ethenylsulfonyl-N-[2-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2505652.png)

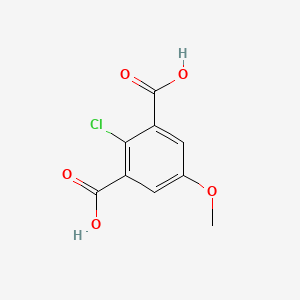
![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)
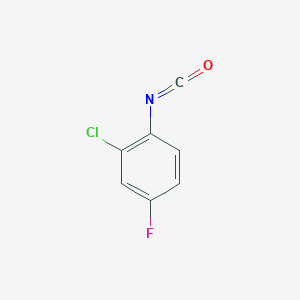
![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)
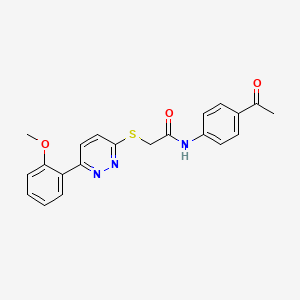
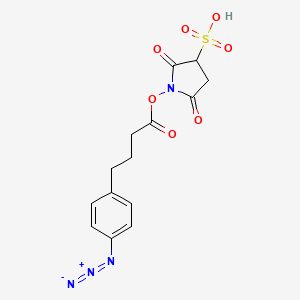
![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide](/img/structure/B2505661.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)
![methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2505665.png)
